molecular formula C11H10N2O3 B13667537 3-Amino-6-methoxyquinoline-2-carboxylic acid

3-Amino-6-methoxyquinoline-2-carboxylic acid

Cat. No.: B13667537
M. Wt: 218.21 g/mol
InChI Key: LSAMCFALZFYEQJ-UHFFFAOYSA-N
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Description

3-Amino-6-methoxyquinoline-2-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of an amino group at the 3-position and a methoxy group at the 6-position, along with a carboxylic acid group at the 2-position, makes this compound unique and versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methoxyquinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-chloro-3-nitrobenzoic acid, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the desired compound. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form. The choice of solvents, reagents, and reaction parameters is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methoxyquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with different functional groups.

Scientific Research Applications

3-Amino-6-methoxyquinoline-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as dyes and pigments, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to target proteins or enzymes, leading to the modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline-3-carboxylic acid: Lacks the amino group at the 3-position, leading to different chemical reactivity and biological activity.

    3-Aminoquinoline-2-carboxylic acid:

    4-Amino-6-methoxyquinoline: Has the amino group at the 4-position instead of the 3-position, resulting in different reactivity and biological effects.

Uniqueness

3-Amino-6-methoxyquinoline-2-carboxylic acid is unique due to the specific arrangement of functional groups, which provides a distinct set of chemical and biological properties. The combination of the amino, methoxy, and carboxylic acid groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-amino-6-methoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-16-7-2-3-9-6(4-7)5-8(12)10(13-9)11(14)15/h2-5H,12H2,1H3,(H,14,15)

InChI Key

LSAMCFALZFYEQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)C(=O)O)N

Origin of Product

United States

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